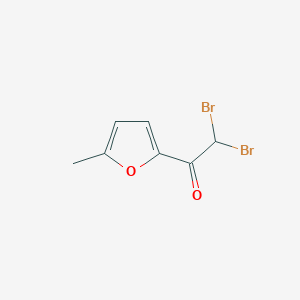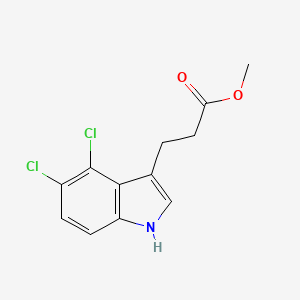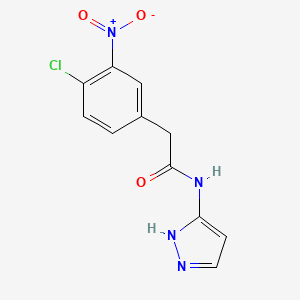
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a synthetic organic compound that features a chloro-nitrophenyl group and a pyrazolyl group connected via an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide typically involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Acylation: The formation of an acetamide linkage by reacting an amine with an acyl chloride or anhydride.
Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by acylation and cyclization steps. These processes are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide: can be compared with other acetamide derivatives or pyrazole-containing compounds.
Unique Features: The combination of a chloro-nitrophenyl group and a pyrazolyl group may confer unique biological activities or chemical reactivity.
List of Similar Compounds
- 2-(4-Chlorophenyl)-N-(3-pyrazolyl)acetamide
- 2-(3-Nitrophenyl)-N-(3-pyrazolyl)acetamide
- 2-(4-Chloro-3-nitrophenyl)-N-(1-pyrazolyl)acetamide
For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary
Properties
Molecular Formula |
C11H9ClN4O3 |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-2-1-7(5-9(8)16(18)19)6-11(17)14-10-3-4-13-15-10/h1-5H,6H2,(H2,13,14,15,17) |
InChI Key |
WGEHGYWSFGZUPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NC2=CC=NN2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


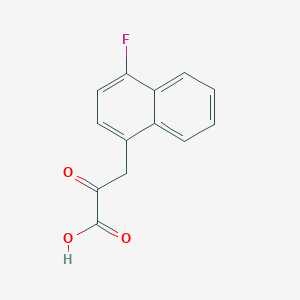
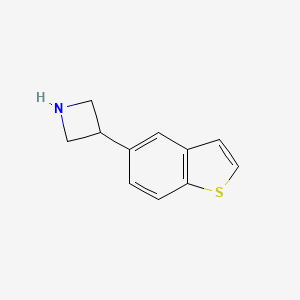
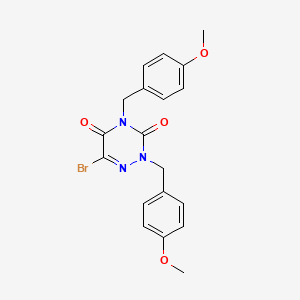
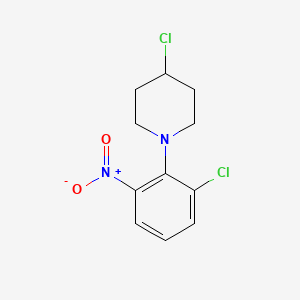
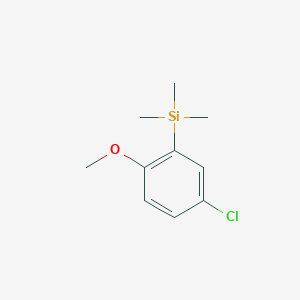
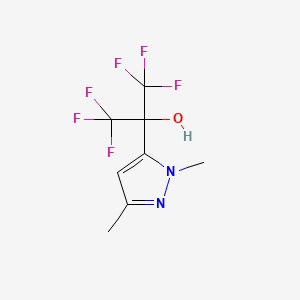
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)
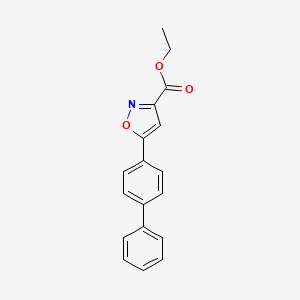
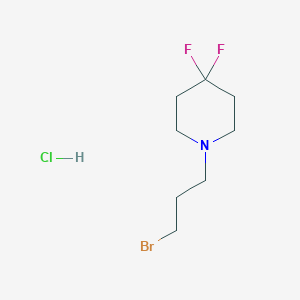
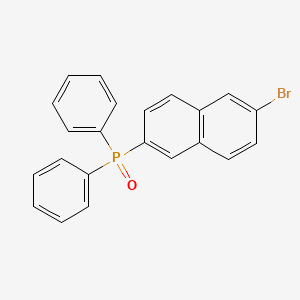
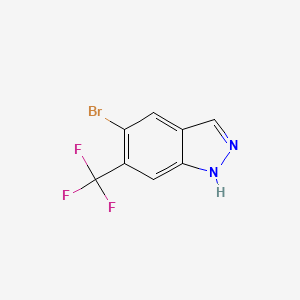
![5H-Pyrrolo[3,2-d]pyrimidine-2-carbonitrile](/img/structure/B13703720.png)
